Saxagliptin 环酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

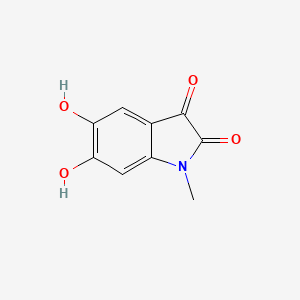

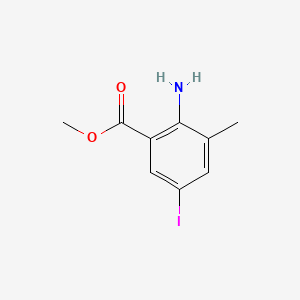

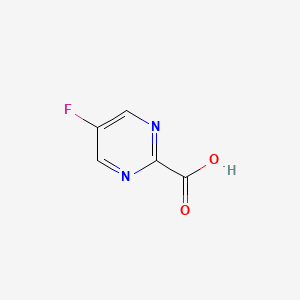

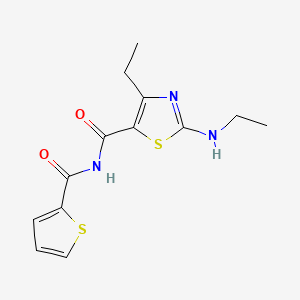

Saxagliptin Cyclic Amide is a compound with the molecular formula C18H24N2O3 . It is also known by other names such as (2S,4S,6R,9S)-9-(3-Hydroxy-1-adamantyl)-1,8-diazatricyclo[4.4.0.02,4]decane-7,10-dione . It is used to improve the glycaemic control in type 2 diabetic patients .

Synthesis Analysis

The synthesis of Saxagliptin Cyclic Amide involves several steps. It starts from 1-adamantanecarboxylic acid, which is treated with sulfuric acid/nitric acid to get 3-hydroxy-1-adamantanecarboxylic acid. This is then treated with the one-pot method through acylation, condensation, and decarboxylation to obtain 3-hydroxy-1-acetyladamantane. Finally, it is oxidized by potassium permanganate (KMnO4) to get the target compound .Molecular Structure Analysis

The molecular structure of Saxagliptin Cyclic Amide includes a complex arrangement of carbon, hydrogen, nitrogen, and oxygen atoms. The exact mass of the compound is 316.17869263 g/mol .Chemical Reactions Analysis

Saxagliptin Cyclic Amide is a dipeptidyl peptidase-4 (DPP-4) inhibitor. It works by preventing the degradation of the incretin hormones, namely glucagon-like peptide-1 and glucose-dependent insulinotropic polypeptide. This increases glucagon-like peptide-1 levels, stimulates insulin secretion, and reduces the postprandial glucagon and glucose levels in the body .Physical And Chemical Properties Analysis

Saxagliptin Cyclic Amide has a molecular weight of 316.4 g/mol. It has 2 hydrogen bond donors and 3 hydrogen bond acceptors. Its rotatable bond count is 1. The topological polar surface area is 69.6 Ų .科学研究应用

1. Evaluation of Drug-Induced Liver Injury Potential

Methods of Application: The study involved the administration of saxagliptin to male Sprague–Dawley rats . The metabolic pathways observed were hydroxylation and conjugation with cysteine, glutathione, sulfate, and glucuronide .

Results: The study found that saxagliptin can covalently bind to the thiol groups of cysteine residues of endogenous proteins in vivo, indicating the potential for saxagliptin to cause drug-induced liver injury .

2. Understanding and Kinetic Modeling of Complex Degradation Pathways

Methods of Application: The study was conducted on active film-coated tablets, manufactured by layering of the drug substance, saxagliptin, onto inert tablet cores . Formulation variables like polyethylene glycol (PEG) 6000 amount and film-coat polymer composition were incorporated into the model .

Results: The study found that the drug substance impurity profile is dependent on micro-environmental pH, altered by formation of acidic PEG degradation products . A consequence of pH lowering, due to formation of formic acid, is lower formation of main saxagliptin degradation product epi-cyclic amidine .

安全和危害

Saxagliptin Cyclic Amide should be handled in a laboratory hood whenever possible. It should not be released into the environment. In case of eye contact, rinse immediately with plenty of water for at least 15 minutes and get medical attention. If ingested, clean mouth with water and drink afterwards plenty of water .

属性

IUPAC Name |

(2S,4S,6R,9S)-9-(3-hydroxy-1-adamantyl)-1,8-diazatricyclo[4.4.0.02,4]decane-7,10-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O3/c21-15-13-3-11-2-12(11)20(13)16(22)14(19-15)17-4-9-1-10(5-17)7-18(23,6-9)8-17/h9-14,23H,1-8H2,(H,19,21)/t9?,10?,11-,12-,13+,14+,17?,18?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHBXKHDARSBKNT-YGADWWLDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C1N3C(C2)C(=O)NC(C3=O)C45CC6CC(C4)CC(C6)(C5)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]1N3[C@H](C2)C(=O)N[C@H](C3=O)C45CC6CC(C4)CC(C6)(C5)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Saxagliptin Cyclic Amide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

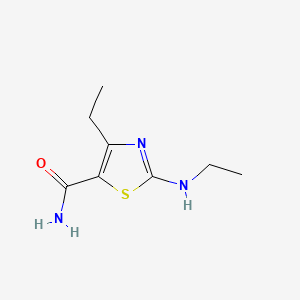

![3-Ethyl-5H-furo[3,4-b]pyridin-7-one](/img/structure/B570309.png)

![1H-Indol-5-OL, 3-[2-(dimethylamino)ethyl]-, monohydrochloride](/img/structure/B570312.png)